异紫堇素

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

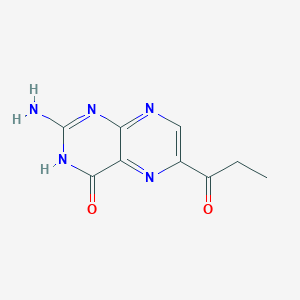

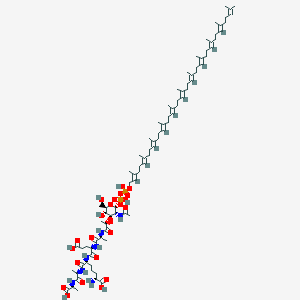

异紫堇素是一种主要从石斛叶中提取的黄酮类糖苷。 它以其潜在的治疗特性而闻名,特别是在抑制肝细胞癌 (HCC) 细胞的迁移和侵袭方面,而对正常肝细胞没有表现出细胞毒性作用 .

科学研究应用

异紫堇素在科学研究中具有广泛的应用:

化学: 用作研究糖基化反应和黄酮类化合物化学的模型化合物。

生物学: 研究其在调节细胞通路中的作用,特别是在癌症研究中。

医药: 由于其能够通过 TGF-β/Smad 和 PI3K/Akt/mTOR 通路抑制上皮间质转化 (EMT),因此具有治疗晚期转移性 HCC 的潜在治疗剂

作用机制

异紫堇素主要通过抑制 TGF-β/Smad 和 PI3K/Akt/mTOR 通路发挥作用。通过使这些通路失活,它可以阻止 EMT 过程,从而降低癌细胞的迁移和侵袭能力。 这种机制突出了其作为癌症治疗药物的潜力 .

类似化合物:

紫堇素: 另一种黄酮类糖苷,具有类似的结构特征,但糖基化模式不同。

芹菜素: 一种具有抗炎和抗癌特性的黄酮类化合物。

木犀草素: 以其抗氧化和抗炎活性而闻名。

独特性: 异紫堇素因其特定的糖基化模式而独一无二,这极大地影响了其生物活性。 与其他黄酮类化合物不同,它表现出独特的抑制癌细胞 EMT 的能力,而对正常细胞没有细胞毒性作用,使其成为靶向癌症疗法的有希望的候选药物 .

准备方法

合成路线和反应条件: 异紫堇素的合成涉及多个步骤,通常从植物来源中提取黄酮类前体开始。该过程包括糖基化反应,其中糖部分连接到黄酮核心。特定的反应条件,如温度、pH 值和催化剂的使用,对于优化产率和纯度至关重要。

工业生产方法: 异紫堇素的工业生产通常采用生物技术方法,包括使用植物细胞培养和酶促合成。这些方法因其效率和可持续性而备受青睐。 提取过程包括溶剂提取、通过色谱法纯化和结晶以获得高纯度异紫堇素 .

化学反应分析

反应类型: 异紫堇素会发生多种化学反应,包括:

氧化: 这种反应可以修饰黄酮结构上的羟基。

还原: 通常涉及羰基的还原。

取代: 通常发生在羟基上,其中可以引入不同的取代基。

常见试剂和条件:

氧化: 在酸性或碱性条件下使用过氧化氢或高锰酸钾等试剂。

还原: 在无水溶剂中使用硼氢化钠或氢化铝锂。

取代: 在像吡啶这样的碱存在下使用酰氯或卤代烷。

相似化合物的比较

Violanthin: Another flavonoid glycoside with similar structural features but different glycosylation patterns.

Apigenin: A flavonoid with anti-inflammatory and anticancer properties.

Luteolin: Known for its antioxidant and anti-inflammatory activities.

Uniqueness: Isoviolanthin is unique due to its specific glycosylation pattern, which significantly influences its biological activity. Unlike other flavonoids, it exhibits a distinct ability to inhibit EMT in cancer cells without cytotoxic effects on normal cells, making it a promising candidate for targeted cancer therapies .

属性

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-6-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]chromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O14/c1-8-17(31)21(35)23(37)26(39-8)15-19(33)14-11(30)6-12(9-2-4-10(29)5-3-9)40-25(14)16(20(15)34)27-24(38)22(36)18(32)13(7-28)41-27/h2-6,8,13,17-18,21-24,26-29,31-38H,7H2,1H3/t8-,13+,17-,18+,21+,22-,23+,24+,26-,27-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWBWSPDILHVKEV-RSPRXDBDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)C2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC=C(C=C4)O)C5C(C(C(C(O5)CO)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)C2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC=C(C=C4)O)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

578.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is isoviolanthin and where is it found?

A1: Isoviolanthin is a naturally occurring flavonoid C-glycoside. It is commonly found in plants like Dendrobium officinale, a traditional Chinese medicine, and Glycyrrhiza uralensis (licorice root). [, , ]

Q2: What are the potential therapeutic benefits of isoviolanthin?

A2: Research suggests that isoviolanthin possesses several potential therapeutic benefits, including:

- Skin protection: Studies indicate that isoviolanthin may protect skin cells (keratinocytes) from damage caused by reactive oxygen species like hydrogen peroxide. This protective effect is thought to be mediated by downregulating the p53 signaling pathway, a key pathway involved in apoptosis (programmed cell death). []

- Anti-cancer activity: Isoviolanthin has shown promising results in inhibiting the growth and spread of liver cancer cells. This effect is attributed to its ability to suppress the epithelial-mesenchymal transition (EMT) process, a crucial step in cancer metastasis. It achieves this by interfering with signaling pathways like TGF-β/Smad and PI3K/Akt/mTOR. []

- Anti-inflammatory effects: In vitro and in vivo studies demonstrate the anti-inflammatory potential of isoviolanthin. It can reduce the production of pro-inflammatory cytokines (IL-6, IL-1β, and TNF-α) in immune cells, offering a potential therapeutic avenue for inflammatory conditions. []

Q3: How does isoviolanthin exert its effects at the molecular level?

A3: Isoviolanthin appears to interact with various cellular targets and signaling pathways:

- p53 signaling pathway: Isoviolanthin downregulates the p53 signaling pathway in skin cells, thereby protecting them from apoptosis induced by hydrogen peroxide. []

- TGF-β/Smad and PI3K/Akt/mTOR pathways: In liver cancer cells, isoviolanthin disrupts these pathways, leading to the suppression of EMT and reduced metastasis. []

- Inflammatory mediators: Isoviolanthin inhibits the production of pro-inflammatory cytokines like IL-6, IL-1β, and TNF-α, contributing to its anti-inflammatory effects. []

Q4: What is the structure of isoviolanthin?

A4: Isoviolanthin is a flavonoid C-glycoside. While its exact spectroscopic data is not provided in these abstracts, its molecular formula and weight can be determined from its structure (which can be found in chemical databases). [, ]

Q5: How do structural modifications of isoviolanthin affect its activity?

A5: The provided research papers do not delve into the structure-activity relationship (SAR) of isoviolanthin. Further research is needed to understand how modifications to its chemical structure impact its potency, selectivity, and overall biological activity.

Q6: Have any specific targets been identified for isoviolanthin?

A6: While isoviolanthin's mechanisms are not fully elucidated, one study suggests it may target specific genes: KDM6B, CHAC2, ESCO2, and IPO4. This interaction might be involved in its protective effect against reactive oxygen species-induced skin injury. []

Q7: What analytical techniques are used to identify and quantify isoviolanthin?

A7: Various analytical techniques are employed to characterize and quantify isoviolanthin, including:

- High-performance liquid chromatography (HPLC): This technique separates different components of a mixture based on their chemical properties, allowing for the identification and quantification of isoviolanthin. [, , ]

- Electrospray ionization mass spectrometry (ESI-MS): This method is used to determine the molecular weight and structural information of isoviolanthin. [, ]

- Nuclear Magnetic Resonance (NMR): Provides detailed information about the structure and connectivity of atoms within isoviolanthin. []

- Ultraviolet-visible (UV) Spectroscopy: Helps in identifying and quantifying isoviolanthin based on its characteristic light absorption properties. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(4-Bromo-phenyl)-13-thia-5-aza-indeno[1,2-c]phenanthrene](/img/structure/B1494740.png)

![4,4'-(2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-diyl)bis[N,N-bis(4-methoxyphenyl)aniline]](/img/structure/B1494764.png)

![13,14-Dihydro-benz[c]indolo[2,3-a]carbazole](/img/structure/B1494766.png)

![(2-amino-3-methylphenyl)-[4-[4-[[4-(3-chlorophenyl)sulfonylphenyl]methyl]piperidin-1-yl]piperidin-1-yl]methanone;hydrochloride](/img/structure/B1494771.png)